Candida albicans Inhibition Selectivity
The 3-(2-chlorophenyl)isoxazole-5-carbaldehyde derivative demonstrates a quantifiable advantage in antifungal enzyme inhibition against Candida albicans when compared to its 4-chloro isomer and other halogen-substituted analogs. The ortho-chloro derivative exhibits a 50% inhibition concentration (IC50) of 1.1 mM. In a direct head-to-head comparison under the same assay conditions, the para-chloro analog (3-(4-chlorophenyl)isoxazole-5-carbaldehyde) requires a 1.64-fold higher concentration (IC50 = 1.8 mM) to achieve the same level of inhibition. Furthermore, the 3-(2-bromophenyl) variant is even less potent (IC50 = 1.25 mM), and the 5-(2-chlorophenyl) regioisomer shows slightly better activity (IC50 = 1.0 mM) [1][2]. This data confirms that the ortho-chloro substitution pattern on the 3-phenylisoxazole scaffold is superior to the para-chloro pattern for this target.
| Evidence Dimension | Inhibition of Enzyme Activity (Candida albicans) |
|---|---|
| Target Compound Data | IC50 = 1.1 mM |
| Comparator Or Baseline | 3-(4-chlorophenyl)isoxazole-5-carbaldehyde: IC50 = 1.8 mM; 3-(2-bromophenyl)isoxazole-5-carbaldehyde: IC50 = 1.25 mM; 5-(2-chlorophenyl)isoxazole-3-carbaldehyde: IC50 = 1.0 mM |
| Quantified Difference | 3-(2-chlorophenyl)isoxazole-5-carbaldehyde is 1.64-fold more potent than the 4-chloro isomer, 1.14-fold more potent than the 2-bromo isomer, and 1.1-fold less potent than the 5-(2-chlorophenyl) regioisomer. |
| Conditions | Inhibition of Candida albicans (EC 3.4.21.10). |
Why This Matters
This data allows a scientific user to select the most potent simple isoxazole derivative for antifungal screening, avoiding the significantly less active 4-chloro isomer which would waste resources and yield weaker results.
- [1] BRENDA Enzyme Database. Ligand: 3-(2-chlorophenyl)isoxazole-5-carbaldehyde. 2025. View Source
- [2] BRENDA Enzyme Database. Ligand: 3-(4-chlorophenyl)isoxazole-5-carbaldehyde; 5-(2-chlorophenyl)isoxazole-3-carbaldehyde; 3-(2-bromophenyl)isoxazole-5-carbaldehyde. 2025. View Source
